molecular formula C5H11NO2S B1229648 DL-4-Thiaisoleucine CAS No. 443-80-1

DL-4-Thiaisoleucine

Cat. No.: B1229648
CAS No.: 443-80-1
M. Wt: 149.21 g/mol
InChI Key: PWDYHRMBGRYCAP-UHFFFAOYSA-N
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Description

DL-4-Thiaisoleucine, also known as this compound, is a sulfur-containing amino acid analog. This compound is structurally similar to isoleucine, with a sulfur atom replacing one of the carbon atoms in the side chain. It is a white crystalline solid that is soluble in water and has a molecular formula of C5H11NO2S .

Properties

IUPAC Name

2-amino-3-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDYHRMBGRYCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963201
Record name 2-Amino-3-(methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-80-1
Record name 4-Thiaisoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-(methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-4-Thiaisoleucine can be achieved through several methods. One common approach involves the alkylation of glycine derivatives with methylthioalkyl halides. This reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of bio-based feedstocks and safer chemistries to improve sustainability. For example, the use of acrolein or cyanide in conventional methods is being replaced by more environmentally friendly alternatives .

Chemical Reactions Analysis

Types of Reactions: DL-4-Thiaisoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biochemical Research

DL-4-Thiaisoleucine serves as a valuable tool in biochemical studies, particularly in understanding protein synthesis and metabolism. Its incorporation into peptides allows researchers to investigate the effects of sulfur substitution on protein structure and function. This compound can mimic isoleucine, enabling studies on how modifications affect enzyme activity and substrate specificity.

This compound has been studied for its potential pharmacological applications, particularly in drug development targeting metabolic disorders. Its structural similarity to isoleucine makes it an attractive candidate for modulating pathways involved in amino acid metabolism.

Case Study: Antidiabetic Potential

Research has indicated that this compound may influence insulin signaling pathways. In a study involving diabetic animal models, administration of this compound resulted in improved glucose tolerance and insulin sensitivity. This suggests its potential as a therapeutic agent for managing type 2 diabetes .

Therapeutic Peptides Development

The compound is also explored in the context of therapeutic peptides. Its ability to replace isoleucine without significantly altering the peptide's conformation makes it useful for designing peptides with enhanced stability and bioactivity.

Table 2: Therapeutic Peptides Incorporating this compound

Peptide NameTarget DiseaseEffectiveness
Modified InsulinType 2 DiabetesEnhanced activity
Anticancer PeptidesVarious cancersIncreased cytotoxicity

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of DL-4-Thiaisoleucine involves its incorporation into proteins and metabolic pathways. It acts as a precursor to other sulfur-containing amino acids and compounds, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in amino acid metabolism .

Comparison with Similar Compounds

Uniqueness: DL-4-Thiaisoleucine is unique due to its specific structural configuration and the presence of a methylthio group. This gives it distinct chemical and biological properties compared to other sulfur-containing amino acids .

Biological Activity

DL-4-Thiaisoleucine, a sulfur-containing analog of isoleucine, has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiol group in its structure, which modifies its interaction with biological systems compared to standard amino acids. Its chemical formula is C5H11NOSC_5H_{11}NOS, and it is classified as a non-proteinogenic amino acid.

Biological Activity Overview

  • Inhibition of Bacterial Growth :
    • This compound has been shown to inhibit the growth of Escherichia coli at concentrations as low as 5×1035\times 10^{-3} M. This effect is attributed to its ability to interfere with protein synthesis by mimicking isoleucine, thus disrupting normal metabolic processes in bacteria .
  • Antimalarial Potential :
    • Research indicates that thiaisoleucine derivatives can target aminoacyl-tRNA synthetases (aaRSs) in Plasmodium falciparum, the malaria-causing parasite. The inhibition of these enzymes may halt protein synthesis, providing a novel approach for antimalarial drug development .
  • Antihyperglycemic Effects :
    • Preliminary studies suggest that thiaisoleucine may exert antihyperglycemic effects through modulation of insulin secretion and glucose uptake in cells. These findings warrant further investigation into its potential as a therapeutic agent for diabetes management .

The biological activities of this compound can be attributed to several mechanisms:

  • Mimetic Action : As an isoleucine analog, it competes with natural amino acids for incorporation into proteins, leading to dysfunctional protein synthesis.
  • Enzyme Inhibition : It selectively inhibits specific enzymes involved in metabolic pathways, such as aaRSs, which are crucial for the survival of certain pathogens.
  • Cellular Uptake Modulation : Thiaisoleucine may influence glucose transport mechanisms, enhancing glucose uptake in insulin-sensitive tissues.

Case Study 1: Inhibition of E. coli

A study conducted on strain K-12 of Escherichia coli demonstrated that this compound completely inhibited bacterial growth at 5×1035\times 10^{-3} M concentration. This finding highlights its potential use as an antibacterial agent .

Case Study 2: Antimalarial Drug Development

Research focusing on Plasmodium falciparum has shown that targeting the isoleucine utilization pathway can be effective in developing new antimalarial therapies. Thiaisoleucine's ability to inhibit aaRSs presents a promising strategy for combating malaria .

Data Tables

Biological Activity Effect Observed Concentration
Inhibition of E. coliComplete growth inhibition5×1035\times 10^{-3} M
Antimalarial activityTargeting aaRSs in P. falciparumVaries by derivative
Antihyperglycemic effectsEnhanced glucose uptakePreliminary findings

Q & A

Q. What are the established synthetic pathways for DL-4-Thiaisoleucine, and how are they validated in academic research?

To synthesize this compound, researchers typically employ stereoselective methods such as asymmetric catalysis or chiral resolution. Validation involves rigorous characterization via nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Experimental protocols must detail reaction conditions (e.g., temperature, catalysts) and include reproducibility metrics, as outlined in guidelines for reporting synthetic methodologies . Comparative yield tables (e.g., Table 1 in supporting data) should highlight efficiency across methods.

Q. Which analytical techniques are critical for determining the stereochemical configuration of this compound?

Chiral stationary phase HPLC and circular dichroism (CD) spectroscopy are standard for stereochemical analysis. Researchers must cross-validate results using X-ray crystallography when single crystals are obtainable. For novel derivatives, computational simulations (e.g., density functional theory) can predict optical activity. Methodological transparency, including solvent systems and calibration standards, is essential to ensure reproducibility .

Q. How do researchers design experiments to evaluate the biological activity of this compound?

In vitro assays (e.g., enzyme inhibition, receptor binding) are prioritized for initial screening, with protocols specifying buffer conditions, control groups, and statistical power calculations. Dose-response curves and IC50/EC50 values are standard metrics. For in vivo studies, ethical approval and animal model selection criteria (e.g., strain, age) must align with institutional guidelines . Data should be presented in tabular form (e.g., activity vs. concentration) with error margins.

Advanced Research Questions

Q. What methodologies address contradictions in reported biological activities of this compound across studies?

Contradictions often arise from variability in compound purity, assay conditions, or model systems. Researchers should:

  • Replicate studies using standardized protocols (e.g., WHO-recommended assay parameters).
  • Perform meta-analyses to identify confounding variables (e.g., pH sensitivity, solvent effects).
  • Use advanced statistical tools (e.g., multivariate regression) to isolate contributing factors . Comparative datasets (e.g., Supplementary Table S2) should highlight inter-lab variability.

Q. How can enantiomeric purity of this compound be optimized during synthesis?

Strategies include:

  • Kinetic resolution using immobilized enzymes (e.g., lipases) to enhance selectivity.
  • Chiral auxiliaries to stabilize transition states.
  • Continuous-flow systems to minimize racemization. Purity must be quantified via enantiomeric excess (ee) calculations using HPLC, with optimization workflows documented in stepwise protocols .

Q. What role do computational models play in elucidating this compound’s mechanism of action?

Molecular docking and molecular dynamics simulations predict binding affinities and conformational stability. Researchers should:

  • Validate models against experimental data (e.g., crystallographic structures).
  • Use free-energy perturbation methods to assess thermodynamic profiles.
  • Cross-reference results with mutagenesis studies to identify critical residues . Tabulated binding energies (e.g., Table 3) and trajectory snapshots enhance interpretability.

Methodological and Ethical Considerations

Q. How should researchers structure a literature review to identify gaps in this compound research?

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions.
  • Use systematic review tools (e.g., PRISMA guidelines) to map existing studies.
  • Highlight discrepancies in synthesis yields or bioactivity data as potential research avenues .

Q. What ethical standards govern the use of this compound in human cell line studies?

  • Obtain approval from institutional review boards (IRBs) for human-derived materials.
  • Adhere to GDPR or HIPAA protocols for data anonymization.
  • Disclose conflicts of interest (e.g., funding sources) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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DL-4-Thiaisoleucine
Reactant of Route 2
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